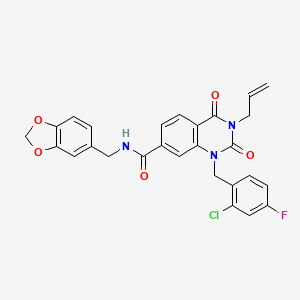

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

This compound is a quinazoline derivative characterized by a 1,3-benzodioxol-5-ylmethyl group at the N-position, a 2-chloro-4-fluorobenzyl substituent at the 1-position, and a prop-2-en-1-yl (allyl) group at the 3-position. Its molecular formula is C₃₀H₂₂ClF₂N₃O₅, with a molecular weight of 546.96 g/mol. The structural complexity arises from the tetrahydroquinazoline core, which is functionalized with multiple aromatic and aliphatic substituents.

Properties

Molecular Formula |

C27H21ClFN3O5 |

|---|---|

Molecular Weight |

521.9 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |

InChI |

InChI=1S/C27H21ClFN3O5/c1-2-9-31-26(34)20-7-5-17(25(33)30-13-16-3-8-23-24(10-16)37-15-36-23)11-22(20)32(27(31)35)14-18-4-6-19(29)12-21(18)28/h2-8,10-12H,1,9,13-15H2,(H,30,33) |

InChI Key |

GLSYLTIIZPXEDQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC5=C(C=C(C=C5)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives with isocyanates or amines.

Introduction of the Benzodioxole Group: This step involves the alkylation of the quinazoline core with a benzodioxole-containing reagent under basic conditions.

Addition of the Chloro and Fluoro Substituents: These groups can be introduced via electrophilic aromatic substitution reactions using chlorinating and fluorinating agents.

Formation of the Carboxamide Group: This is typically achieved through the reaction of the intermediate compound with a suitable amine or amide reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and prop-2-en-1-yl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the carbonyl groups in the quinazoline core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl functionalities, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibit significant antimicrobial activity. For instance, derivatives of benzodioxole have been synthesized and tested against various bacterial strains and fungi. The results demonstrated that certain analogs possess potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cell lines, particularly those associated with breast cancer. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways that promote tumor growth .

Structure-Activity Relationship (SAR) Studies

The structural complexity of this compound allows for extensive SAR studies. By modifying different functional groups on the benzodioxole moiety or the tetrahydroquinazoline core, researchers can optimize the compound's biological activity and selectivity for specific targets .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the interactions at the molecular level and guide further modifications to enhance efficacy and reduce toxicity . The results from these simulations are crucial for rational drug design.

Case Studies

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and quinazoline moieties may facilitate binding to these targets, while the chloro and fluoro substituents could enhance the compound’s affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

The compound belongs to a family of quinazoline and thiazole carboxamides. Below is a comparative analysis with structurally related compounds:

Functional Group Impact

Physicochemical and Computational Data

| Property | Target Compound | CAS 866809-18-9 | Compound 50 |

|---|---|---|---|

| Molecular Weight (g/mol) | 546.96 | 540.0 | ~500 |

| XLogP3 | 5.8 | 5.1 | ~4.2 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 5 | 5 | 6 |

| Rotatable Bonds | 7 | 6 | 8 |

| Topological Polar Surface Area (Ų) | 88.2 | 88.2 | ~95 |

Notes and Limitations

Activity Data: No direct biological or pharmacological data are provided in the evidence, limiting functional comparisons.

Synthetic Challenges : The allyl group in the target compound may introduce instability during synthesis compared to phenyl or cyclopropane substituents.

Computational Gaps : XLogP3 and TPSA values are predictive; experimental measurements (e.g., HPLC logP) are needed for validation.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with significant potential in pharmacology. Its structure suggests various biological activities due to the presence of multiple functional groups that can interact with biological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structure Overview

The compound can be represented by the following structural formula:

Molecular Formula: CHClFO

Molecular Weight: 503.5 g/mol

Key Functional Groups

The presence of:

- Benzodioxole moiety : Known for its role in various biological activities.

- Chloro and fluoro substituents : Often enhance the lipophilicity and bioavailability of compounds.

- Tetrahydroquinazoline core : Associated with a range of pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline derivatives exhibit significant antimicrobial properties. For instance:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | Escherichia coli | Weak |

These findings suggest that the compound may possess similar antimicrobial properties due to its structural characteristics.

Anticancer Potential

Research has shown that quinazoline derivatives often exhibit anticancer activity. The mechanism typically involves the inhibition of specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 20.5 |

These results indicate a promising avenue for further investigation into the anticancer potential of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline.

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes critical for disease progression. For example:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 46.42 |

| Butyrylcholinesterase (BChE) | Noncompetitive | 157.31 |

Such enzyme inhibition is significant in treating neurodegenerative diseases and other conditions where cholinergic signaling is disrupted.

Study 1: Antimicrobial Properties

A study published in Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of synthesized compounds related to the target compound. The results indicated moderate to strong activity against several bacterial strains, highlighting the potential for therapeutic applications against infections caused by resistant bacteria .

Study 2: Anticancer Mechanisms

In another study focusing on quinazoline derivatives published in Journal of Medicinal Chemistry, researchers found that specific modifications to the quinazoline structure enhanced cytotoxicity against cancer cell lines. The study concluded that these modifications could lead to more effective anticancer agents .

Study 3: Enzyme Inhibition Profile

Research conducted on enzyme inhibition demonstrated that derivatives with similar structures showed promising results against cholinesterase enzymes. This suggests potential applications in treating Alzheimer's disease and other cognitive disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.